1-(2,4-Dichlorophenyl)ethanamine (CAS 89981-75-9) is a highly substituted chiral phenethylamine derivative widely procured as a critical building block in pharmaceutical and agrochemical synthesis . Characterized by its 2,4-dichloro substitution pattern and alpha-methyl group, it serves as a robust precursor for complex active pharmaceutical ingredients (APIs), including specific kinase inhibitors and anti-infectives. For industrial buyers, its value lies not just in its specific pharmacophore contribution, but in its distinct physicochemical profile—exhibiting a high boiling point and high density—which significantly enhances processability, thermal stability, and phase-separation efficiency during large-scale manufacturing compared to simpler chiral amines .
Attempting to substitute 1-(2,4-Dichlorophenyl)ethanamine with more common, less substituted analogs like 1-phenylethylamine or 1-(4-chlorophenyl)ethanamine fundamentally compromises both downstream efficacy and process economics. From a synthetic standpoint, the absence of the ortho-chloro substituent in simpler analogs reduces the steric hindrance necessary for high-fidelity chiral induction, leading to lower diastereomeric excess during resolution steps . Furthermore, the significantly lower boiling points of these generic substitutes restrict the thermal window for subsequent high-temperature coupling reactions, increasing evaporative losses. Ultimately, for target APIs requiring the 2,4-dichlorophenyl moiety for receptor binding, substitution is biologically non-viable, rendering this exact compound an irreplaceable procurement requirement.
During scale-up of reductive amination and coupling reactions, thermal stability is a primary procurement driver. 1-(2,4-Dichlorophenyl)ethanamine exhibits a high boiling point of 256.4 °C at atmospheric pressure . In direct contrast, the unsubstituted baseline 1-phenylethylamine boils at just 187.0 °C , and the mono-substituted 1-(4-chlorophenyl)ethanamine boils at 232.0 °C . This substantial increase in the thermal window minimizes evaporative reagent loss during high-temperature synthetic steps, directly improving stoichiometric consistency and overall yield.
| Evidence Dimension | Boiling Point (Thermal Stability) |
| Target Compound Data | 256.4 °C (at 760 mmHg) |
| Comparator Or Baseline | 1-Phenylethylamine (187.0 °C) and 1-(4-Chlorophenyl)ethanamine (232.0 °C) |
| Quantified Difference | Provides a 24.4 °C to 69.4 °C higher thermal threshold before boiling. |
| Conditions | Standard atmospheric pressure (760 mmHg) during high-temperature synthetic steps. |
A significantly higher boiling point minimizes evaporative losses and allows for more aggressive, high-temperature reaction conditions during scale-up, directly improving overall yield and process economics.
Efficient liquid-liquid extraction during downstream processing relies heavily on the density differential between the organic and aqueous phases. 1-(2,4-Dichlorophenyl)ethanamine possesses a high density of 1.262 g/cm³ , making it significantly heavier than water. Conversely, the standard chiral amine 1-phenylethylamine has a density of only 0.940 g/cm³ , which is lighter than water and prone to forming persistent emulsions. The dense nature of the dichlorinated compound ensures rapid, clean phase separation into the lower organic layer, reducing batch cycle times.
| Evidence Dimension | Liquid Density |
| Target Compound Data | 1.262 g/cm³ at 25 °C |
| Comparator Or Baseline | 1-Phenylethylamine (0.940 g/cm³) |
| Quantified Difference | Approximately 34% denser than the unsubstituted baseline, shifting the compound from lighter-than-water to significantly heavier-than-water. |
| Conditions | Standard liquid-liquid extraction and aqueous workup phases at 25 °C. |
High density ensures rapid and clean separation into the lower organic phase during aqueous workups, reducing emulsion formation and decreasing batch cycle times in industrial procurement.
In asymmetric synthesis and chiral resolution, the spatial arrangement around the chiral center dictates the diastereomeric excess of the resulting salts. The addition of the chlorine atom at the ortho (2-) position in 1-(2,4-Dichlorophenyl)ethanamine creates significant steric bulk that restricts C-aryl bond rotation . When compared to the para-only substituted 1-(4-chlorophenyl)ethanamine , this ortho-effect fundamentally alters the crystallization thermodynamics, locking the conformation to improve the fidelity of chiral recognition.
| Evidence Dimension | Steric Hindrance (Ortho-Effect) |
| Target Compound Data | Presence of a bulky chlorine atom at the 2-position restricting rotational degrees of freedom. |
| Comparator Or Baseline | 1-(4-Chlorophenyl)ethanamine (lacks ortho-substitution, allowing free rotation). |
| Quantified Difference | Addition of a ~1.75 Å van der Waals radius chlorine atom adjacent to the chiral center. |
| Conditions | Diastereomeric salt formation using chiral resolving agents in solvent systems. |
Procuring the ortho-substituted amine provides the necessary structural rigidity to achieve higher enantiomeric or diastereomeric purity in fewer crystallization cycles.
For the synthesis of specific kinase inhibitors, anti-infectives, and CNS agents, the 2,4-dichloro substitution pattern is a non-negotiable pharmacophore required for target receptor affinity . In these workflows, 1-(2,4-Dichlorophenyl)ethanamine must be procured directly, as downstream halogenation of simpler amines lacks the necessary regioselectivity.
Due to its elevated boiling point of 256.4 °C , this compound is the ideal choice for synthetic routes requiring aggressive, high-temperature reductive amination or coupling steps. It prevents the reagent loss and stoichiometric drift commonly experienced when using lighter amines like 1-phenylethylamine.
Utilized as a highly sterically hindered chiral auxiliary or resolving agent where the ortho-chloro group provides essential rigidity . It outperforms standard unhindered phenethylamines by improving the diastereomeric excess during the formation of intermediate salts.
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